Physicochemical properties of Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride
Physicochemical properties of Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride
Executive Summary
This technical guide provides a comprehensive overview of Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride, a substituted α-amino acid ester of significant interest in medicinal chemistry and drug development. As an α,α-disubstituted amino acid derivative, it offers unique conformational constraints and metabolic stability, making it a valuable building block for novel therapeutics. This document details the compound's chemical identity, physicochemical properties, a plausible synthetic route, and standard analytical characterization protocols. Furthermore, it outlines critical safety and handling procedures and discusses its potential applications. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and methodologies grounded in established chemical principles.
Introduction: The Significance of α,α-Disubstituted Amino Acids
α-Amino acid esters are fundamental intermediates in a wide range of chemical syntheses, from peptide synthesis to the creation of chiral auxiliaries.[1] The subclass of α,α-disubstituted amino acids, such as the title compound, introduces a quaternary stereocenter that imparts significant conformational rigidity to peptide backbones. This structural constraint is highly sought after in drug design as it can lock a peptide into a bioactive conformation, enhancing binding affinity and selectivity for its target receptor or enzyme. Moreover, the absence of a proton on the α-carbon can significantly increase metabolic stability by preventing enzymatic racemization and degradation. The presence of a bromophenyl moiety further offers a site for subsequent cross-coupling reactions, expanding its synthetic utility.
Chemical Identity and Structure
The precise identification and structural understanding of a compound are paramount for any research and development endeavor.
Systematic Name: Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride
Common Synonyms:
-
Methyl 3-bromo-α-methylphenylalaninate hydrochloride
-
2-(3-Bromophenyl)-2-amino-propionic acid methyl ester hydrochloride
Chemical Structure:
Caption: Chemical structure of Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source / Method |
| Molecular Formula | C₁₀H₁₃BrClNO₂ | Calculated |
| Molecular Weight | 294.57 g/mol | Calculated |
| CAS Number | Not explicitly found. The parent amino acid has CAS 128834-02-6.[2] | Literature Search |
| Appearance | Expected to be a white to off-white solid. | Analogy[3] |
| InChI Key | An InChI Key for the isomeric (S)-methyl 2-amino-3-(2-bromophenyl)propanoate HCl is RONHJWCWYGBEPT-FVGYRXGTSA-N. | Analogy[4] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems, influencing everything from reaction conditions to bioavailability.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Rationale and Supporting Evidence |
| Melting Point | Data not available. Likely >150 °C (decomposes). | Amino acid hydrochlorides are salts with high melting points. |
| Boiling Point | Not applicable; decomposes upon strong heating. | Ionic salts typically decompose before boiling. A boiling point of 319.4°C at 760 mmHg has been noted for a similar, non-salt compound.[5] |
| Solubility | Soluble in water, methanol. Sparingly soluble in dichloromethane, ethyl acetate. Insoluble in hexanes, diethyl ether. | The hydrochloride salt form confers high polarity and water solubility. Solubility in organic solvents is expected to be limited but can be enhanced by converting it to the free base. |
| pKa (Ammonium group) | ~7.5 - 8.5 | The pKa of the ammonium group in α-amino acid esters is typically lower than that of the parent amino acid due to the electron-withdrawing effect of the ester group. |
Synthesis and Purification
Amino acid methyl ester hydrochlorides are commonly prepared from the corresponding amino acid.[1] The most direct and widely used laboratory method involves the reaction of the amino acid with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl).[1] This approach is efficient and generally provides high yields of the desired hydrochloride salt.[1]
Caption: General workflow for the synthesis of amino acid methyl ester hydrochlorides.
Experimental Protocol: Fischer Esterification
Causality: This protocol utilizes thionyl chloride, which reacts with methanol in situ to generate anhydrous HCl gas and methyl sulfite. The HCl protonates the carbonyl oxygen of the amino acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. This drives the equilibrium towards the ester product. The hydrochloride salt precipitates upon completion, ensuring a straightforward isolation.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend 2-amino-2-(3-bromophenyl)propanoic acid (1.0 eq) in anhydrous methanol (10 mL per gram of amino acid).
-
Reagent Addition: Cool the suspension to 0 °C using an ice-water bath. Add thionyl chloride (1.5 eq) dropwise via syringe over 30 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas; perform in a well-ventilated fume hood.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 8-12 hours. The reaction mixture should become a clear solution as the starting material is converted to the soluble ester hydrochloride.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude product will be obtained as a solid residue.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as methanol/diethyl ether. Dissolve the solid in a minimal amount of hot methanol and add diethyl ether dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then to 0 °C to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to yield the final product.
Spectroscopic and Analytical Characterization
Unambiguous characterization is critical for confirming the identity and purity of the synthesized compound.
Proton Nuclear Magnetic Resonance (¹H NMR)
Rationale: ¹H NMR provides information on the electronic environment and connectivity of protons in the molecule. For this compound, we expect distinct signals for the aromatic, methoxy, and α-methyl protons. The amino protons are often broad and may exchange with D₂O.
-
Expected Signals (in DMSO-d₆):
-
δ 8.5-9.0 ppm (broad singlet, 3H): -NH₃⁺ protons.
-
δ 7.4-7.8 ppm (multiplet, 4H): Aromatic protons of the 3-bromophenyl ring.
-
δ 3.7-3.8 ppm (singlet, 3H): Methoxy (-OCH₃) protons of the ester group.
-
δ 1.8-1.9 ppm (singlet, 3H): α-methyl (-CH₃) protons.
-
Carbon Nuclear Magnetic Resonance (¹³C NMR)
Rationale: ¹³C NMR identifies all unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
-
Expected Signals (in DMSO-d₆):
-
δ ~170 ppm: Ester carbonyl carbon (C=O).
-
δ ~140 ppm: Aromatic carbon attached to the α-carbon.
-
δ 122-135 ppm: Aromatic carbons, including the carbon bearing the bromine atom (C-Br) at the lower end of this range.
-
δ ~65 ppm: Quaternary α-carbon.
-
δ ~53 ppm: Methoxy carbon (-OCH₃).
-
δ ~25 ppm: α-methyl carbon (-CH₃).
-
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
-
Expected Absorptions (cm⁻¹):
-
2500-3100 (broad): N-H stretching from the ammonium salt (-NH₃⁺).
-
~1745 (strong): C=O stretching of the ester group. This is a key diagnostic peak.[6]
-
~1600, ~1475: C=C stretching from the aromatic ring.
-
~1250 (strong): C-O stretching of the ester group.
-
Safety and Handling
Proper handling of laboratory chemicals is essential to ensure personnel safety. While a specific safety data sheet for the title compound is not available, data from structurally similar compounds can provide guidance.
GHS Hazard Classification (Predicted): Based on analogues like 2-amino-3-(3-bromophenyl)propanoic acid hydrochloride and other amino acid ester hydrochlorides, the following hazards are anticipated:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[5][7]
-
Skin Irritation (Category 2), H315: Causes skin irritation.[2][7]
-
Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[2][7]
-
Specific target organ toxicity — single exposure (Category 3), H335: May cause respiratory irritation.[2]
Caption: A standard safety workflow for handling hazardous chemical compounds.
Handling and Storage Recommendations:
-
Use only in a well-ventilated area, preferably a chemical fume hood.[5][8]
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[8][9]
-
Avoid breathing dust.[5][8] Wash hands thoroughly after handling.[8]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10] Keep away from strong oxidizing agents and bases.[10]
Applications in Research and Drug Development
Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride is not an end-product but a valuable intermediate. Its structural features suggest several applications:
-
Peptide Modification: Incorporation into peptides to induce conformational constraints and improve metabolic stability. Non-proteinogenic amino acids are widely used for this purpose.
-
Intermediate for Bioactive Molecules: It serves as a key building block in the synthesis of more complex molecules.[11] The bromophenyl group is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of a lead compound.
-
Chiral Ligand Synthesis: While the title compound is racemic, resolution of the parent amino acid would allow for the synthesis of chiral ligands for asymmetric catalysis.
Conclusion
Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride is a specialized chemical building block with significant potential in modern synthetic and medicinal chemistry. This guide has provided a detailed technical overview of its structure, predicted physicochemical properties, and logical protocols for its synthesis and characterization. By understanding the causality behind these experimental choices and adhering to strict safety protocols, researchers can effectively utilize this compound to advance their scientific objectives in the development of novel chemical entities.
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methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride. NextSDS. [Link]
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[Purification and characterization of alpha-amino acid ester hydrolase from Xanthomonas rubrillineans]. (2012, May 4). PubMed. [Link]
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Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride. MySkinRecipes. [Link]
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Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate. PubChem. [Link]
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Dou, G., et al. A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link]
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Markovic, M., et al. (2018, November 14). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. MDPI. [Link]
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a-Amino acid ester hydrochlorides e starting compounds for present research. ResearchGate. [Link]
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2-Amino-3-(3-bromophenyl)propanoic acid hydrochloride. PubChem. [Link]
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Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Quick Company. [Link]
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